molecular formula C9H19NO2 B8757328 4-Methylpregabalin CAS No. 313651-25-1

4-Methylpregabalin

Cat. No.: B8757328
CAS No.: 313651-25-1
M. Wt: 173.25 g/mol
InChI Key: IASDTUBNBCYCJG-SFYZADRCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpregabalin involves a stereoselective Michael addition of dimethyl malonate to a racemic nitroalkene. This key step operates as a kinetic resolution with a chiral squaramide catalyst . The reaction conditions are carefully controlled to achieve high enantiomeric excess, often up to 99:1 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and kinetic resolution are likely employed on a larger scale, utilizing advanced catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylpregabalin undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Methylpregabalin has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Pregabalin: The parent compound, used for similar medical applications but with lower potency.

    Gabapentin: Another related compound with similar uses but different pharmacokinetic properties.

    Phenibut: A derivative of gamma-aminobutyric acid with anxiolytic and nootropic effects.

Uniqueness of 4-Methylpregabalin

This compound is unique due to its higher binding affinity to α2δ channels and its retained affinity for the system L transporter, making it more potent than pregabalin . This combination of properties enhances its effectiveness as an analgesic and anticonvulsant .

Properties

CAS No.

313651-25-1

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

(3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid

InChI

InChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1

InChI Key

IASDTUBNBCYCJG-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]([C@@H](CC(=O)O)CN)C(C)C

Canonical SMILES

CC(C)C(C)C(CC(=O)O)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
CC(C)C(C)C(CN)CC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(C)C(CN)CC(=O)O

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